1h-Benzimidazole-5-carboxylic acid,6-amino-,ethyl ester

Catalog No.
S14032445
CAS No.
M.F
C10H11N3O2
M. Wt
205.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1h-Benzimidazole-5-carboxylic acid,6-amino-,ethyl ...

Product Name

1h-Benzimidazole-5-carboxylic acid,6-amino-,ethyl ester

IUPAC Name

ethyl 6-amino-3H-benzimidazole-5-carboxylate

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)6-3-8-9(4-7(6)11)13-5-12-8/h3-5H,2,11H2,1H3,(H,12,13)

InChI Key

ACQRNOQGBGDKLR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1N)N=CN2

1H-Benzimidazole-5-carboxylic acid, 6-amino-, ethyl ester is a chemical compound with the molecular formula C10H11N3O2 and a CAS number of 783248-93-1. This compound belongs to the class of benzimidazole derivatives, which are characterized by the fusion of a benzene ring and an imidazole ring. The structure features a carboxylic acid group at the 5-position, an amino group at the 6-position, and an ethyl ester substituent, contributing to its unique properties and potential applications in various fields, particularly in medicinal chemistry and pharmaceuticals .

Typical of carboxylic acids and amines. These include:

  • Esterification: The reaction of the carboxylic acid group with alcohols to form esters.
  • Amide Formation: The amino group can react with carboxylic acids or their derivatives to form amides.
  • Nucleophilic Substitution: The nitrogen atoms in the imidazole ring can engage in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

These reactions make it a versatile intermediate in organic synthesis .

The synthesis of 1H-benzimidazole-5-carboxylic acid, 6-amino-, ethyl ester typically involves multi-step organic reactions:

  • Formation of Benzimidazole Core: The initial step usually involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole framework.
  • Carboxylation: The introduction of a carboxylic acid group at the 5-position can be achieved through methods such as carbonylation or direct functionalization.
  • Esterification: Finally, the conversion of the carboxylic acid to an ethyl ester is performed using ethanol in the presence of an acid catalyst.

These methods allow for the efficient synthesis of this compound while enabling modifications to enhance its properties .

1H-Benzimidazole-5-carboxylic acid, 6-amino-, ethyl ester has potential applications in various fields:

  • Pharmaceuticals: As a building block for developing new drugs due to its biological activity.
  • Agriculture: Possible use as a pesticide or fungicide given its antimicrobial properties.
  • Material Science: Utilized in creating polymers or materials with specific functional properties.

These applications highlight its versatility and importance in research and industry .

Interaction studies involving 1H-benzimidazole-5-carboxylic acid, 6-amino-, ethyl ester focus on its binding affinity with biological targets. Preliminary studies suggest that this compound may interact with various enzymes and receptors involved in disease processes. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Research into drug-receptor interactions and enzyme inhibition is essential for assessing the efficacy and safety profiles of this compound .

Several compounds share structural similarities with 1H-benzimidazole-5-carboxylic acid, 6-amino-, ethyl ester. A comparison with other benzimidazole derivatives highlights its unique features:

Compound NameStructure FeaturesNotable Activities
1H-Benzimidazole-5-carboxylic acidContains a carboxylic acid groupAntimicrobial
1H-Benzimidazole-6-sulfonic acidContains a sulfonic acid groupAntiparasitic
1H-Benzimidazole-2-carboxaldehydeContains an aldehyde groupAnticancer
1H-Benzimidazole-7-fluoro-6-amino-, methyl esterFluorinated derivative with methyl esterEnhanced biological activity

The uniqueness of 1H-benzimidazole-5-carboxylic acid, 6-amino-, ethyl ester lies in its specific substitution pattern that may confer distinct biological activities compared to other derivatives. This specificity could lead to varied therapeutic applications depending on its interactions within biological systems .

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

205.085126602 g/mol

Monoisotopic Mass

205.085126602 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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